1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- typically involves the alkylation of 2,3-dihydro-1H-inden-2-ol with an appropriate allylating agent under basic conditions. Common reagents used in this process include allyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond can be targeted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,3-dihydro-1H-inden-2-one.
Reduction: Formation of 2,3-dihydro-1H-inden-2-ol.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Scientific Research Applications
1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The allyl group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and receptor binding is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Similar structure but lacks the allyl group, leading to different chemical reactivity and biological activity.
2-Indanol: Another indanol derivative with a hydroxyl group at a different position, affecting its chemical properties and applications.
1H-Indene-1,2-diol, 2,3-dihydro-, trans-:
Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(2-propenyl)- is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
389614-43-1 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-prop-2-enyl-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C12H14O/c1-2-7-12(13)8-10-5-3-4-6-11(10)9-12/h2-6,13H,1,7-9H2 |
InChI Key |
HBCNOWWLBLFLHG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CC2=CC=CC=C2C1)O |
Origin of Product |
United States |
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